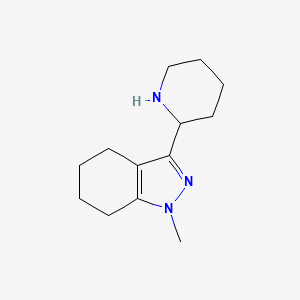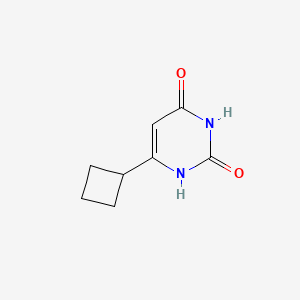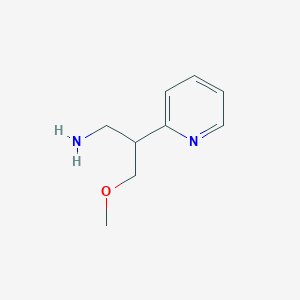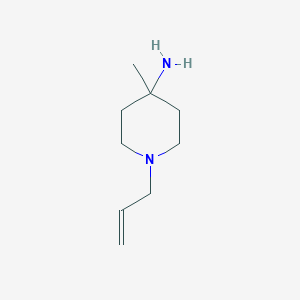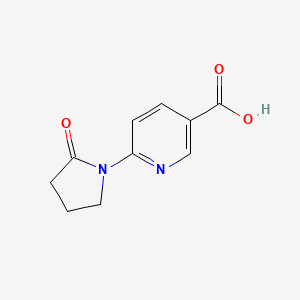![molecular formula C9H9N3O2 B1470465 6-环丙基-1H-咪唑并[1,2-b]吡唑-7-羧酸 CAS No. 1785134-13-5](/img/structure/B1470465.png)
6-环丙基-1H-咪唑并[1,2-b]吡唑-7-羧酸
描述
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” is characterized by the presence of a cyclopropyl group attached to the 6-position of the imidazo[1,2-b]pyrazole ring. The carboxylic acid group is attached to the 7-position of the imidazo[1,2-b]pyrazole ring.Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .科学研究应用
合成与生物应用
吡唑羧酸衍生物是杂环化合物中重要的支架,表现出抗菌、抗癌、抗炎、抗抑郁、抗真菌、抗结核和抗病毒等生物活性。对这些衍生物的合成及其生物应用进行了广泛综述,突出了它们作为药物化学中科学家指南的潜力 (A. Cetin,2020)。
结构多样性和合成路线
结构独特的六取代吡唑啉的化学,包括它们的合成和创造不同分子结构的潜力,突出了基于吡唑的化合物的多功能性。对这些化合物合成路线的探索展示了它们在生成新结构方面的潜力,这些新结构可能在各个领域得到应用 (A. Baumstark 等人,2013)。
抗氧化、微生物和细胞毒活性
已经研究了选自植物的羧酸的结构相关抗氧化、微生物和细胞毒活性,表明了这些化合物的潜在健康益处和治疗应用。该研究强调了结构差异在确定羧酸的生物活性(包括与吡唑衍生物相关的羧酸)中的重要性 (B. Godlewska-Żyłkiewicz 等人,2020)。
神经退行性疾病
含吡唑啉的化合物已被确认为神经退行性疾病的治疗靶点。它们的稳定性和调节药理活性的能力使其成为治疗阿尔茨海默病和帕金森病等疾病的有希望的候选者。该综述涵盖了吡唑啉的神经保护特性,包括构效关系及其在管理神经退行性疾病中的潜力 (M. Ahsan 等人,2022)。
抗癌剂
通过合成吡唑啉衍生物开发抗癌剂已取得重大进展。吡唑啉衍生物表现出广泛的生物效应,包括抗癌活性,这推动了对其作为治疗剂潜力的研究。本综述讨论了探索吡唑啉衍生物抗癌活性的常用方法和合成方案 (Pushkar Kumar Ray 等人,2022)。
作用机制
Target of Action
It is known that imidazole derivatives, which include 6-cyclopropyl-1h-imidazo[1,2-b]pyrazole-7-carboxylic acid, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
The broad-spectrum biological activities of imidazole derivatives suggest that they may be effective in a variety of environments .
未来方向
The future directions for research on “6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activities . Given the broad range of biological activities exhibited by imidazole-containing compounds, there is potential for the development of new drugs .
生化分析
Biochemical Properties
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction can modulate the activity of these kinases, thereby influencing various cellular processes . Additionally, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can bind to specific receptors on the cell surface, affecting signal transduction pathways .
Cellular Effects
The effects of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of this pathway, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can impact cell growth and apoptosis. Furthermore, it can influence the expression of genes involved in inflammatory responses, thereby modulating the immune response .
Molecular Mechanism
At the molecular level, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, the compound can inhibit certain proteases, enzymes that break down proteins, thereby affecting protein turnover and cellular homeostasis . Additionally, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is relatively stable under physiological conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted through the urine . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake and localization of the compound, ensuring its availability at the target sites. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Additionally, its distribution can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and apoptosis .
属性
IUPAC Name |
6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)6-7(5-1-2-5)11-12-4-3-10-8(6)12/h3-5,11H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXLNJGIKFSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)
